1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Overview
Description
1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic compound characterized by its unique chemical structure, which includes a thieno[3,4-d]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,4-d]imidazole Core:
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation and Reduction:
Common Reagents and Conditions:
Oxidizing Agents:
Reducing Agents:
Substitution Reagents:
Major Products:
- Depending on the reaction conditions, the major products can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties due to the thieno[3,4-d]imidazole core.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Used in the design of enzyme inhibitors and receptor modulators.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thieno[3,4-d]imidazole core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
1-(4-chlorophenyl)-3-(4-methylphenyl)imidazolidine-2,4-dione:
1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one:
Uniqueness:
- The presence of both the thieno[3,4-d]imidazole core and the 5,5-dioxide functionality makes 1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide unique. This combination imparts distinct electronic properties and reactivity, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-2-6-14(7-3-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-8-4-13(19)5-9-15/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTSCJKGBAIZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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